2,3,4,5,6-Pentabromobenzaldehyde

Description

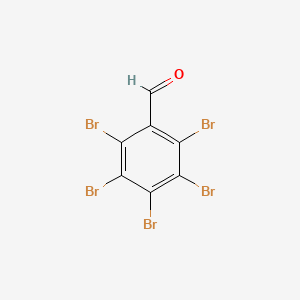

2,3,4,5,6-Pentabromobenzaldehyde is a brominated aromatic aldehyde characterized by five bromine atoms symmetrically substituted on a benzene ring and an aldehyde functional group. Brominated aromatic compounds are widely studied for their persistence, environmental behavior, and applications in flame retardants, though their toxicity and bioaccumulation risks are significant concerns .

Properties

IUPAC Name |

2,3,4,5,6-pentabromobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBr5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTLACPYIMNVJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBr5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentabromobenzaldehyde typically involves the exhaustive bromination of benzaldehyde. This process can be achieved using bromine or brominating agents such as 1,3-dibromoisocyanuric acid in the presence of a strong acid like concentrated sulfuric acid . The reaction conditions often require controlled temperatures and prolonged reaction times to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to obtain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentabromobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form 2,3,4,5,6-Pentabromobenzoic acid.

Reduction: The aldehyde group can be reduced to form 2,3,4,5,6-Pentabromobenzyl alcohol.

Substitution: The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace bromine atoms.

Major Products Formed:

Oxidation: 2,3,4,5,6-Pentabromobenzoic acid.

Reduction: 2,3,4,5,6-Pentabromobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Hydroxynitrile Lyase Substrate 2,3,4,5,6-Pentabromobenzaldehyde has been screened as a substrate for hydroxynitrile lyase (HNL) . In one study, a new HNL isolated from the seed of Japanese apricot (Prunus mume) was tested with this compound . After one hour of reaction time, the conversion rate was 18%. The resulting product had no enantiomeric excess, meaning it was a racemic mixture .

- Synthesis of Chalcone Derivatives 4-Bromobenzaldehyde, which has one bromo substituent as opposed to the five in this compound, can be used to synthesize chalcone derivatives . Chalcone derivatives have a wide variety of applications, including acting as antitumor agents .

Potential Applications

- Antimicrobial Activity Nitrogen-containing heterocycles have demonstrated antimicrobial activity . Preliminary research suggests that this compound could be a building block for synthesizing novel nitrogen-containing heterocycles .

- Versatile Particle Engineering Phenolic-enabled nanotechnology (PEN) is a growing field, and the unique physiochemical properties of phenolics have gained immense research attention . Because this compound has multiple functional groups, it could potentially be used in PEN for particle engineering .

- Inhibitor of Pathogens Macrocyclic compounds can act as inhibitors of pathogens such as viruses, mycobacterium, bacteria, protozoa, and parasites . They can also act as inhibitors of ligand-receptor interactions, protein/protein interactions, and enzymes, and for the inhibition of cell-based interactions including ICAM induction . Given that this compound can be used to create macrocyclic compounds, it may have therapeutic applications .

- Diagnostic Reagents and Assays Macrocyclic compounds can be used as diagnostic reagents, including diagnostic reagents in tests, assays, and probes. They can also be used as metal chelators and contrast agent carriers . Therefore, this compound could have uses in diagnostics .

- Herbicides and Insecticides Macrocyclic compounds can be used as herbicides and insecticides . Therefore, this compound could have uses in agriculture .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentabromobenzaldehyde is primarily related to its ability to undergo various chemical transformations. The presence of multiple bromine atoms makes it highly reactive, allowing it to participate in a wide range of chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Decabromodiphenyl Ether (BDE-209)

Chemical Name: 2,3,4,5,6-Pentabromo-1-(2,3,4,5,6-pentabromophenoxy)benzene CAS: 1163-19-5 Properties:

- Solubility : <0.1 μg/L in water at 25°C

- Vapor Pressure : 4.63×10⁵ Pa at 21°C

- Log Kow : 6.27–9.97

Comparison : - Unlike 2,3,4,5,6-pentabromobenzaldehyde, BDE-209 lacks an aldehyde group but shares a fully brominated aromatic structure.

- BDE-209 exhibits neurotoxicity, thyroid disruption, and hepatic damage in mammals, suggesting brominated aromatics broadly pose ecological and health risks.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

Chemical Name : O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

Properties :

- Application : Used in derivatization of carbonyl compounds for analytical detection (e.g., in atmospheric studies) .

Comparison : - Replacing bromine with fluorine reduces molecular weight and alters electronegativity. Fluorinated analogs are typically more volatile but less persistent than brominated counterparts.

- The aldehyde-reactive hydroxylamine group in this compound contrasts with pentabromobenzaldehyde’s aldehyde moiety, highlighting differences in reactivity and analytical utility .

(2,3,4,5,6-Pentachlorophenyl)sulfanyl-triphenylplumbane

Chemical Name : (2,3,4,5,6-Pentachlorophenyl)sulfanyl-triphenylplumbane

CAS : 22441-40-3

Comparison :

- The inclusion of a lead (plumbane) group introduces heavy metal toxicity, a distinct hazard compared to brominated aldehydes .

Data Table: Key Properties of Comparable Compounds

*Inferred based on structural analogs.

Research Findings and Environmental Implications

- Persistence : Brominated aromatics like pentabromobenzaldehyde likely exhibit long environmental half-lives (e.g., BDE-209 has soil half-lives of 150–600 days ).

- Analytical Challenges : Detection methods for brominated aldehydes may require derivatization techniques similar to those used for fluorinated carbonyl compounds .

- Regulatory Status : Brominated flame retardants (e.g., BDE-209) are regulated under the Stockholm Convention due to persistence and toxicity, suggesting pentabromobenzaldehyde may face similar scrutiny .

Biological Activity

2,3,4,5,6-Pentabromobenzaldehyde is a halogenated aromatic compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, cytotoxic, and epigenetic effects. The following sections will summarize key findings from various studies and present relevant data in tabular form.

Chemical Structure and Properties

This compound is characterized by five bromine atoms attached to a benzaldehyde structure. This extensive bromination significantly influences its chemical reactivity and biological interactions. The compound is typically synthesized through bromination of benzaldehyde under controlled conditions.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic processes.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Moderate inhibition |

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. It demonstrates significant activity against various carcinoma cell lines, indicating its potential as an anticancer agent. Notably, the compound showed selective toxicity towards human cervical carcinoma (HeLa) and lung adenocarcinoma (A549) cells.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| HeLa | 15 | Induces apoptosis | |

| A549 | 20 | Cell cycle arrest | |

| HCT-116 | 25 | Induces necrosis |

Epigenetic Modulation

Recent studies have explored the epigenetic effects of this compound. It has been identified as a dual inhibitor of histone acetyltransferases (HATs), particularly p300 and CARM1. These interactions suggest that the compound may play a role in altering gene expression profiles associated with cancer progression.

Mechanistic Insights

- Histone Acetylation: The compound inhibits the acetylation of histones H3 and H4.

- Cell Cycle Arrest: Treatment with the compound resulted in G1/S phase arrest in several cancer cell lines.

- Apoptotic Pathways: Activation of caspase pathways was observed upon treatment.

Case Studies

-

Cytotoxicity Against Leukemia Cells:

A study investigated the effects of this compound on NB4 human acute promyelocytic leukemia cells. The findings indicated a significant increase in apoptosis markers after treatment with the compound at concentrations above 10 µM. -

Antifungal Activity:

Another investigation focused on the antifungal properties of the compound against phytopathogenic fungi such as Botrytis cinerea and Fusarium graminearum. Results demonstrated significant inhibitory effects on fungal growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.